(E)-N-{[6-(propan-2-ylsulfanyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene}hydroxylamine
Overview
Description
(E)-N-{[6-(propan-2-ylsulfanyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene}hydroxylamine is a synthetic organic compound characterized by its unique imidazo[2,1-b][1,3]thiazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-{[6-(propan-2-ylsulfanyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene}hydroxylamine typically involves the following steps:
Formation of the Imidazo[2,1-b][1,3]thiazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[2,1-b][1,3]thiazole ring.
Introduction of the Propan-2-ylsulfanyl Group: The propan-2-ylsulfanyl group is introduced via nucleophilic substitution reactions, often using alkyl halides and thiols.
Formation of the Methylidenehydroxylamine Moiety: This step involves the condensation of the imidazo[2,1-b][1,3]thiazole derivative with hydroxylamine under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(E)-N-{[6-(propan-2-ylsulfanyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene}hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the imidazo[2,1-b][1,3]thiazole ring to more reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, thiols, and other nucleophiles or electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazo[2,1-b][1,3]thiazole derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(E)-N-{[6-(propan-2-ylsulfanyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene}hydroxylamine has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and reactivity.
Materials Science: Application in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Industrial Chemistry: Use as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of (E)-N-{[6-(propan-2-ylsulfanyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene}hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-{[6-(methylsulfanyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene}hydroxylamine
- (E)-N-{[6-(ethylsulfanyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene}hydroxylamine
- (E)-N-{[6-(butylsulfanyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene}hydroxylamine
Uniqueness
(E)-N-{[6-(propan-2-ylsulfanyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene}hydroxylamine is unique due to the presence of the propan-2-ylsulfanyl group, which can influence its reactivity and interaction with molecular targets. This structural feature may confer distinct properties compared to similar compounds with different alkyl groups.
Properties
IUPAC Name |
(NE)-N-[(6-propan-2-ylsulfanylimidazo[2,1-b][1,3]thiazol-5-yl)methylidene]hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3OS2/c1-6(2)15-8-7(5-10-13)12-3-4-14-9(12)11-8/h3-6,13H,1-2H3/b10-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBNXFPNDKJMAI-BJMVGYQFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=C(N2C=CSC2=N1)C=NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)SC1=C(N2C=CSC2=N1)/C=N/O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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